molecular formula C20H22N2O3S2 B2895993 (E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 941992-59-2

(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2895993
CAS No.: 941992-59-2
M. Wt: 402.53
InChI Key: SAHGXJVFYVVLCJ-QZQOTICOSA-N
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Description

(E)-2-(4-(Ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide ( 941992-59-2) is an organic compound with the molecular formula C20H22N2O3S2 and a molecular weight of 402.53 g/mol. This high-purity compound is offered for research and development purposes. Structurally, it features a benzothiazole core, a pharmacophore known for diverse biological activities, linked to an ethylsulfonylphenyl group via an acetamide bridge . Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science research . They are frequently investigated for their potential as core structures in the development of novel therapeutic agents . Related acetamide-sulfonamide-containing scaffolds have also been studied for their inhibitory effects on various biological targets, highlighting the research value of such hybrid structures . This product is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can source this compound from several suppliers, with availability in quantities ranging from 1mg to 50mg .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-5-27(24,25)16-8-6-15(7-9-16)12-18(23)21-20-22(4)19-14(3)10-13(2)11-17(19)26-20/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHGXJVFYVVLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide (CAS 895469-59-7)

This analog, reported in , shares the benzothiazole-acetamide scaffold but differs in substituents:

  • Benzothiazole substitution : 6-ethoxy and 3-methyl groups (vs. 3,4,6-trimethyl in the target compound).
  • Sulfonyl group : 4-Fluorophenylsulfonyl (vs. 4-ethylsulfonylphenyl).
  • Molecular weight : 408.5 g/mol (vs. estimated ~437 g/mol for the target compound, based on formula C₂₁H₂₃N₂O₃S₂).
Table 1: Structural and Physicochemical Comparison
Property Target Compound CAS 895469-59-7
Molecular formula C₂₁H₂₃N₂O₃S₂ (estimated) C₁₈H₁₇FN₂O₄S₂
Molecular weight ~437 g/mol 408.5 g/mol
Benzothiazole substitution 3,4,6-Trimethyl 6-Ethoxy, 3-methyl
Sulfonyl group 4-(Ethylsulfonyl)phenyl 4-Fluorophenylsulfonyl
Key functional groups Ethylsulfonyl, acetamide, imine Fluorophenylsulfonyl, acetamide, imine

Impact of Substituent Variations

A. Benzothiazole Substitution
  • Methyl groups may also stabilize the benzothiazole ring via electron-donating effects .
  • 6-Ethoxy group (CAS 895469-59-7) : Introduces polarity and hydrogen-bonding capacity, which could improve aqueous solubility but reduce membrane permeability .
B. Sulfonyl Group Modifications
  • Ethylsulfonyl (target): The ethyl chain adds moderate hydrophobicity, while the sulfonyl group enhances metabolic stability by resisting oxidative degradation.
C. Stereoelectronic Effects
  • The ethylsulfonyl group in the target compound is a stronger electron-withdrawing group than the fluorophenylsulfonyl group, altering the electron density of the acetamide carbonyl and imine bond. This may influence tautomerization equilibria and binding kinetics .

Spectroscopic Characterization and Validation

Structural elucidation of both compounds relies on advanced spectroscopic techniques:

  • NMR spectroscopy : Distinct chemical shifts are observed for substituents. For example:
    • The ethylsulfonyl group in the target compound would show a characteristic triplet for the ethyl CH₃ group (~1.4 ppm) and a quartet for the CH₂ adjacent to sulfur (~3.5 ppm) in ¹H-NMR .
    • The 4-fluorophenyl group in CAS 895469-59-7 would exhibit aromatic proton splitting due to fluorine coupling (e.g., doublets at ~7.8 ppm) .
  • UV-Vis spectroscopy : The benzothiazole-imine conjugation system in both compounds likely absorbs in the 280–320 nm range, with shifts depending on substituent electron effects .

Q & A

Q. What are the key synthetic pathways and characterization methods for this compound?

The synthesis involves multi-step reactions, including condensation of the benzo[d]thiazole precursor with a 4-(ethylsulfonyl)phenyl acetamide derivative. Critical steps include:

  • Thiazole ring formation : Cyclization under reflux in dimethylformamide (DMF) at 80–100°C for 12–24 hours .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) at room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer selectively . Characterization :
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing E/Z isomers via coupling constants) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected m/z: ~436.54) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

Initial studies highlight anticancer activity (IC₅₀ = 2.5–10 µM against breast cancer cell lines) and antimicrobial effects (MIC = 8–16 µg/mL for Gram-positive bacteria) .

  • Assay design :
  • MTT assay : Cells treated with 0.1–100 µM compound for 48–72 hours; viability measured via absorbance at 570 nm .
  • Microbial growth inhibition : Broth microdilution in 96-well plates; optical density (OD₆₀₀) monitored .
    • Controls : DMSO vehicle controls and reference drugs (e.g., doxorubicin for cytotoxicity) are essential .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance yield and purity?

Design of Experiments (DoE) is recommended for multi-variable optimization:

  • Factors : Temperature (60–120°C), solvent polarity (DMF vs. DCM), and catalyst loading (0.5–5 mol%) .
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 90°C in DMF with 2 mol% catalyst improves yield by 22%) .
  • Purity monitoring : HPLC with C18 columns (acetonitrile/water gradient) detects impurities <0.5% .

Q. How do structural modifications influence pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Ethylsulfonyl group : Removal reduces anticancer activity (IC₅₀ increases to >50 µM), highlighting its role in target binding .
  • Trimethyl substitution on benzo[d]thiazole : Enhances lipophilicity (logP increases by 1.2), improving blood-brain barrier penetration in rodent models .
  • Analog comparison :
Analog StructureIC₅₀ (µM)LogP
Parent compound2.53.8
Without ethylsulfonyl55.02.6
Dimethyl instead of trimethyl8.73.1

Q. How should researchers resolve contradictions in biological data across studies?

Discrepancies in IC₅₀ values (e.g., 2.5 vs. 10 µM) may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound stability : Perform stability tests (HPLC at 24/48 hours) to rule out degradation .
  • Statistical validation : Use ANOVA to compare datasets; outliers may indicate batch-specific impurities .

Q. What advanced techniques are used to study binding mechanisms?

  • Molecular docking : Predicts interactions with kinases (e.g., EGFR; binding energy = −9.2 kcal/mol) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD = 120 nM for EGFR) .
  • X-ray crystallography : Resolves binding mode (e.g., sulfonyl group forms H-bonds with Lys721) .

Methodological Considerations

  • Data reproducibility : Triplicate experiments with independent compound batches are critical .
  • Ethical compliance : Follow OECD guidelines for in vivo studies (e.g., maximum tolerated dose in rodents = 100 mg/kg) .

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